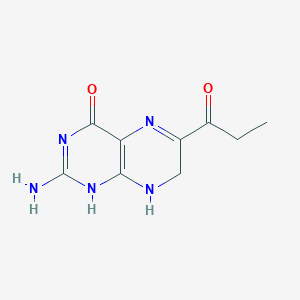

Deoxysepiapterin

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-propanoyl-7,8-dihydro-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O2/c1-2-5(15)4-3-11-7-6(12-4)8(16)14-9(10)13-7/h2-3H2,1H3,(H4,10,11,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXQYRFPIGKAGPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=NC2=C(NC1)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317180 | |

| Record name | Isosepiapterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2'-Deoxysepiapterin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000389 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1797-87-1 | |

| Record name | Isosepiapterin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1797-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Azanylidene-4-oxidanyl-3,7-dihydro-1H-pteridin-6-yl)propan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001797871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isosepiapterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-AZANYLIDENE-4-OXIDANYL-3,7-DIHYDRO-1H-PTERIDIN-6-YL)PROPAN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4J9QVM3AT9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2'-Deoxysepiapterin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000389 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Deoxysepiapterin from Dihydrobiopterin: Chemical Conversion, Mechanistic Insights, and Analytical Validation

This guide provides an in-depth exploration of the synthesis of deoxysepiapterin from 7,8-dihydrobiopterin (dihydrobiopterin). While enzymatic pathways are central to the metabolism of pteridines, the conversion of dihydrobiopterin to this compound is primarily achieved through a non-enzymatic, chemical transformation. This document is intended for researchers, chemists, and drug development professionals, offering a detailed examination of the underlying chemistry, a step-by-step synthesis protocol, and robust methods for analytical validation.

Part 1: Introduction and Biochemical Context

Pteridines are a class of heterocyclic compounds that serve as critical cofactors and signaling molecules in a multitude of biological processes.[1] Within this family, 7,8-dihydrobiopterin (BH2) is a key intermediate in the synthesis and recycling of tetrahydrobiopterin (BH4), an essential cofactor for aromatic amino acid hydroxylases and nitric oxide synthases.[2][3]

The de novo synthesis of BH4 begins with guanosine triphosphate (GTP) and proceeds through several enzymatic steps, with BH2 appearing as a crucial precursor that is typically reduced to BH4 by dihydrofolate reductase (DHFR).[3][4] However, under certain non-physiological conditions, such as acidic pH and elevated temperatures, dihydrobiopterin can undergo chemical transformation. One significant product of this transformation is this compound, formed via the elimination of a hydroxyl group from the side chain.[5][6] Understanding this conversion is vital for researchers studying pteridine metabolism, as this compound can appear as a by-product in biological samples or during chemical manipulations of BH4 and its precursors.[6] This guide focuses on the controlled, deliberate synthesis of this compound from a dihydrobiopterin precursor for use as an analytical standard or for further biochemical investigation.

Part 2: Chemical Synthesis of this compound from Dihydrobiopterin

The conversion of dihydrobiopterin to this compound is fundamentally an acid-catalyzed dehydration reaction. Heating dihydrobiopterin in a dilute acidic solution promotes the elimination of the hydroxyl group at the β-position of the side chain, leading to the formation of a mixture of pteridine products, including this compound.[5]

The process involves the initial preparation of dihydrobiopterin from a more stable precursor like biopterin, followed by the acid-catalyzed conversion. The resulting dihydrothis compound is subsequently oxidized by exposure to air to yield the final product, this compound.[5]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Synthesis and recycling of tetrahydrobiopterin in endothelial function and vascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Critical Role for Tetrahydrobiopterin Recycling by Dihydrofolate Reductase in Regulation of Endothelial Nitric-oxide Synthase Coupling: RELATIVE IMPORTANCE OF THE DE NOVO BIOPTERIN SYNTHESIS VERSUS SALVAGE PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. schircks.ch [schircks.ch]

- 6. US9181254B2 - Method for producing sepiapterin and tetrahydrolactoylpterin - Google Patents [patents.google.com]

A Technical Guide to the Tetrahydrobiopterin (BH4) Salvage Pathway: The Pivotal Role of Sepiapterin and its Enzymatic Conversion

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrobiopterin (BH4) is an indispensable catalytic cofactor for a suite of enzymes vital to human physiology, including the synthesis of monoamine neurotransmitters (dopamine, serotonin) and the production of nitric oxide. Cellular homeostasis of BH4 is maintained by a triad of metabolic routes: the de novo synthesis pathway, a recycling pathway, and a critical salvage pathway. This guide provides an in-depth technical exploration of the BH4 salvage pathway, clarifying the central role of sepiapterin as the key metabolic precursor. We will dissect the enzymatic machinery, particularly Sepiapterin Reductase (SPR) and Dihydrofolate Reductase (DHFR), that drives this pathway. Furthermore, this document details validated experimental protocols for quantifying key pterins and measuring enzyme activity, discusses the clinical implications of pathway dysregulation, such as in Sepiapterin Reductase Deficiency, and explores the therapeutic potential of targeting this pathway for various pathologies.

Section 1: The Tetrahydrobiopterin (BH4) Biosynthetic Universe

Introduction to BH4: The Essential Cofactor

(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) is a vital endogenous cofactor for several critical enzyme systems.[1][2] Its functional importance is paramount for:

-

Aromatic Amino Acid Hydroxylases (AAAHs): Phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH), which are the rate-limiting enzymes in phenylalanine metabolism and the synthesis of catecholamines and serotonin, respectively.[1][2][3]

-

Nitric Oxide Synthases (NOS): All isoforms (eNOS, nNOS, iNOS) require BH4 to maintain enzymatic coupling for the production of nitric oxide (NO), a key signaling molecule in vascular and neural systems.[4][5] BH4 deficiency leads to NOS "uncoupling," where the enzyme produces superoxide radicals instead of NO.[5]

-

Alkylglycerol Monooxygenase (AGMO): Involved in the metabolism of ether lipids.[1]

Given its broad physiological roles, the intracellular concentration of BH4 is meticulously regulated through three interconnected pathways.[1][6]

The Three Arms of BH4 Homeostasis

Cellular BH4 levels are the result of a dynamic equilibrium between synthesis, recycling, and salvage.

-

The De Novo Pathway: This primary synthesis route builds BH4 from guanosine triphosphate (GTP). It involves the sequential action of three enzymes: GTP cyclohydrolase I (GTPCH), 6-pyruvoyl-tetrahydropterin synthase (PTPS), and sepiapterin reductase (SPR).[2][3][7] GTPCH is generally the rate-limiting enzyme in this cascade and is subject to feedback inhibition by BH4.[1][2]

-

The Recycling Pathway: After BH4 is oxidized to quinonoid dihydrobiopterin (qBH2) during the hydroxylation of aromatic amino acids, it is rapidly regenerated back to its active BH4 form by the enzyme dihydropteridine reductase (DHPR).[1][6] This pathway is crucial for sustaining high-flux processes dependent on BH4.

-

The Salvage Pathway: This pathway provides an alternative route to generate BH4 from sepiapterin, an intermediate that can be formed from the de novo pathway.[1][6][7] It is of significant therapeutic interest as it allows cells to utilize exogenous precursors to boost intracellular BH4 levels.

Overview of BH4 Metabolism

The interplay between these three pathways ensures a stable supply of BH4 tailored to cellular demand.

Caption: Overview of the De Novo, Salvage, and Recycling pathways for BH4 biosynthesis.

Section 2: The Canonical Salvage Pathway: A Central Role for Sepiapterin

The salvage pathway is defined by its ability to convert sepiapterin into functional BH4.[7][8] This pathway is particularly important for utilizing both endogenously formed sepiapterin and exogenously supplied precursors for therapeutic purposes.

Mechanism of the Sepiapterin-to-BH4 Conversion

The conversion is a two-step enzymatic reduction process:

-

Sepiapterin to 7,8-Dihydrobiopterin (BH2): Sepiapterin is first reduced to 7,8-dihydrobiopterin (BH2) by the enzyme Sepiapterin Reductase (SPR).[7][8] This reaction is NADPH-dependent.[9]

-

7,8-Dihydrobiopterin (BH2) to Tetrahydrobiopterin (BH4): The resulting BH2, which is inactive as a cofactor for NOS and AAAHs, is then reduced to the active BH4 form by Dihydrofolate Reductase (DHFR), the same enzyme involved in folate metabolism.[1][7][10]

This reliance on DHFR makes the salvage pathway sensitive to inhibition by drugs like methotrexate, a key diagnostic feature distinguishing it from the de novo pathway.[7][10][11]

Key Enzymes of the Salvage Pathway

| Enzyme | EC Number | Gene (Human) | Cofactor | Function in Salvage Pathway |

| Sepiapterin Reductase (SPR) | 1.1.1.153 | SPR | NADPH | Catalyzes the reduction of sepiapterin to 7,8-dihydrobiopterin (BH2).[9][12] |

| Dihydrofolate Reductase (DHFR) | 1.5.1.3 | DHFR | NADPH | Catalyzes the final reduction of 7,8-dihydrobiopterin (BH2) to tetrahydrobiopterin (BH4).[10] |

The Source of Sepiapterin

Sepiapterin is not merely an external supplement; it is also an endogenous metabolite. It is generated from a labile intermediate of the de novo pathway, 6-pyruvoyl-tetrahydropterin.[1][7] This interaction creates a metabolic link where intermediates from de novo synthesis can be shunted into the salvage pathway, providing metabolic flexibility.[6]

Sources

- 1. Biosynthesis, nonenzymatic synthesis, and purification of the intermediate in synthesis of sepiapterin in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Sepiapterin reductase: Characteristics and role in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis of tetrahydrobiopterin by de novo and salvage pathways in adrenal medulla extracts, mammalian cell cultures, and rat brain in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Endothelium-specific sepiapterin reductase deficiency in DOCA-salt hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and recycling of tetrahydrobiopterin in endothelial function and vascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmasalmanac.com [pharmasalmanac.com]

- 10. researchgate.net [researchgate.net]

- 11. Tetrahydrobioterin (BH4) Pathway: From Metabolism to Neuropsychiatry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sepiapterin reductase - Wikipedia [en.wikipedia.org]

Deoxysepiapterin in the Context of Sepiapterin and Tetrahydrobiopterin Synthesis: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetrahydrobiopterin (BH4) is an indispensable enzymatic cofactor, central to the synthesis of monoamine neurotransmitters (dopamine, serotonin) and nitric oxide. Its deficiency is implicated in a spectrum of metabolic and neurological disorders. While the biosynthetic landscape of BH4 is dominated by the de novo and salvage pathways, the role of specific pteridine analogues remains a subject of intense investigation. This guide provides a detailed examination of the salvage pathway, where sepiapterin serves as a potent and bioavailable precursor to BH4. We will dissect the enzymatic machinery, provide field-proven experimental protocols for its study, and present quantitative data relevant to drug development. Furthermore, this document will address the current state of knowledge on deoxysepiapterin, clarifying its standing within the established metabolic framework of BH4 synthesis.

The Biochemical Landscape of Tetrahydrobiopterin (BH4) Homeostasis

Intracellular BH4 levels are tightly regulated by a balance of synthesis and regeneration. Two primary pathways are responsible for its production: the de novo pathway and the salvage pathway.

The De Novo Synthesis Pathway

The de novo pathway constructs BH4 from guanosine triphosphate (GTP) through a three-enzyme cascade.[1][2] This is the principal route for endogenous BH4 production.

-

GTP cyclohydrolase I (GCH1): The rate-limiting enzyme that converts GTP to 7,8-dihydroneopterin triphosphate.[2]

-

6-pyruvoyltetrahydropterin synthase (PTPS): Transforms 7,8-dihydroneopterin triphosphate into 6-pyruvoyltetrahydropterin (PTP).

-

Sepiapterin Reductase (SPR): Catalyzes the final two reduction steps of PTP to yield the active (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4).[3]

The Salvage Pathway: A Therapeutic Avenue

The salvage pathway provides a crucial alternative route for BH4 synthesis, capable of bypassing potential defects in the de novo pathway upstream of Sepiapterin Reductase (SPR). This pathway utilizes sepiapterin as a direct precursor.[1] Exogenously supplied sepiapterin is readily taken up by cells and efficiently converted into BH4, making it a therapeutically significant molecule.[4]

The core reaction sequence of the salvage pathway is a two-step enzymatic process:

-

Sepiapterin Reductase (SPR): This NADPH-dependent enzyme reduces sepiapterin to 7,8-dihydrobiopterin (BH2).[3]

-

Dihydrofolate Reductase (DHFR): Subsequently, DHFR, a key enzyme in folate metabolism, reduces BH2 to the active cofactor, BH4.[5]

The efficiency of this pathway is a cornerstone of therapeutic strategies using sepiapterin supplementation to augment intracellular BH4 levels in various deficiency states.

This compound: An Uncharacterized Pteridine

The topic of this guide necessitates a direct discussion of this compound. Structurally, this compound is a pteridine that differs from sepiapterin by the absence of a hydroxyl group at the 2'-position of its side chain.

Despite its structural similarity, a defined role for this compound as a natural biological precursor in the enzymatic synthesis of sepiapterin or BH4 is not established in the scientific literature . Its appearance is primarily documented under specific, non-physiological laboratory conditions. For instance, heating dihydrobiopterin in diluted acetic acid can produce a mixture of pteridines, including this compound, through a non-enzymatic chemical reaction.[6]

While enzymes like sepiapterin reductase and other carbonyl reductases exhibit broad substrate specificity for various carbonyl compounds, there is no direct evidence to confirm that this compound is a significant or viable substrate for a subsequent hydroxylation or other conversion to sepiapterin in vivo.[3][7] Therefore, from a drug development and biochemical perspective, the scientifically validated and therapeutically relevant precursor for the salvage pathway is sepiapterin.

Key Enzymes of the Sepiapterin Salvage Pathway

The efficacy of sepiapterin as a pro-drug for BH4 hinges on the coordinated action of two key enzymes, Sepiapterin Reductase (SPR) and Dihydrofolate Reductase (DHFR).

| Enzyme | Gene (Human) | Function in Salvage Pathway | Cofactor | Cellular Location | Key Insights for Drug Development |

| Sepiapterin Reductase (SPR) | SPR | Catalyzes the reduction of sepiapterin to 7,8-dihydrobiopterin (BH2).[3] | NADPH | Cytoplasm, Nucleoplasm[8] | This is the first committing step for exogenous sepiapterin. The enzyme's activity and expression level can determine the therapeutic efficacy of sepiapterin.[1] |

| Dihydrofolate Reductase (DHFR) | DHFR | Catalyzes the final reduction of 7,8-dihydrobiopterin (BH2) to active Tetrahydrobiopterin (BH4).[5] | NADPH | Cytoplasm | This step is crucial for regenerating the active cofactor. DHFR activity can be a rate-limiting factor and is competitively inhibited by drugs like methotrexate.[5] |

| Table 1: Core Enzymes in the Sepiapterin-Mediated BH4 Salvage Pathway. |

Therapeutic Rationale & Quantitative Insights

The primary advantage of sepiapterin over direct BH4 supplementation lies in its superior pharmacokinetic properties. Oral administration of sepiapterin leads to rapid absorption and extensive intracellular conversion to BH4.[9] This bypasses the poor bioavailability that often limits the efficacy of BH4 itself.

Clinical and preclinical data consistently show that after oral administration of sepiapterin, the plasma concentration of sepiapterin itself is minimal (<1%) compared to the resulting concentration of BH4, demonstrating highly efficient first-pass metabolism and conversion.[9][10]

| Parameter | Value/Observation | Source |

| Bioavailability | Superior cellular uptake and conversion compared to direct BH4 supplementation. | PTC Therapeutics (2025) |

| Metabolite Profile | Following oral administration, BH4 is the major circulating active moiety. Sepiapterin exposure is generally <1% of BH4 exposure.[10] | Sun et al. (2024)[10] |

| Time to Max. Concentration (Tmax) | BH4 Tmax is approximately 4 hours post-sepiapterin administration.[9] | Qu et al. (2024)[9] |

| Clinical Efficacy (PKU) | Phase 3 trial (APHENITY) showed a mean reduction in phenylalanine levels of 63% in the overall treated population.[3] | PTC Therapeutics (2024)[3] |

| Dietary Impact | Co-administration with a low-fat diet increased BH4 exposure by approximately 1.7-fold compared to fasted conditions.[9] | Qu et al. (2024)[9] |

| Table 2: Summary of Pharmacokinetic and Clinical Data for Oral Sepiapterin. |

Experimental Protocols for Pteridine Pathway Analysis

Accurate assessment of the salvage pathway requires robust and validated experimental methodologies. The following protocols provide a foundation for quantifying enzyme activity and metabolite levels.

Protocol: Sepiapterin Reductase (SPR) Activity Assay

Principle: This spectrophotometric assay measures SPR activity by monitoring the NADPH-dependent decrease in sepiapterin absorbance at 420 nm. The causality is direct: active SPR consumes sepiapterin and NADPH, leading to a measurable signal change.

Materials:

-

Enzyme source (e.g., cell lysate, purified recombinant SPR)

-

100 mM Potassium Phosphate Buffer (pH 6.4)

-

NADPH solution (10 mM stock in buffer)

-

Sepiapterin solution (5 mM stock in buffer)

-

Spectrophotometer (plate reader or cuvette-based)

Methodology:

-

Prepare Reaction Mixture: In a microplate well or cuvette, prepare a reaction mixture containing:

-

80 µL of 100 mM Potassium Phosphate Buffer (pH 6.4)

-

10 µL of enzyme preparation (adjust volume/concentration as needed)

-

10 µL of 1 mM NADPH (final concentration: 100 µM)

-

-

Pre-incubation: Incubate the mixture for 5 minutes at 37°C to allow temperature equilibration.

-

Initiate Reaction: Start the reaction by adding 10 µL of 0.5 mM sepiapterin (final concentration: 50 µM).

-

Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 420 nm every 30 seconds for 10-15 minutes.

-

Data Analysis & Self-Validation:

-

Plot absorbance vs. time. The initial linear portion of the curve represents the reaction rate.

-

Control Reactions (Trustworthiness): Run parallel reactions lacking the enzyme source (to control for non-enzymatic sepiapterin degradation) and lacking sepiapterin (to control for non-specific NADPH oxidation). A valid result shows a significantly higher rate of absorbance decrease only in the complete reaction mixture.

-

Calculate the rate of reaction using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for sepiapterin at 420 nm is required. Enzyme activity is typically expressed as nmol of sepiapterin reduced per minute per mg of protein.

-

Protocol: Quantification of Pterins by HPLC with Fluorescence Detection

Principle: This protocol provides a method for the simultaneous quantification of sepiapterin, biopterin, and neopterin species in biological samples. The method relies on chromatographic separation followed by sensitive detection, leveraging the native fluorescence of oxidized pterins. Differential oxidation allows for the determination of reduced forms.

Materials:

-

Biological sample (e.g., cell lysate, plasma)

-

Perchloric acid (PCA), Trichloroacetic acid (TCA), or similar for protein precipitation

-

Acidic Iodine Solution (e.g., 1% I2, 2% KI in 1 M HCl)

-

Ascorbic Acid solution

-

HPLC system with a C18 reverse-phase column and fluorescence detector

-

Mobile Phase: Typically an aqueous buffer (e.g., phosphate or acetate) with a small percentage of organic modifier (e.g., methanol or acetonitrile).

Methodology:

-

Sample Preparation (Self-Validating System):

-

Homogenize or lyse the sample in an acidic buffer (e.g., 0.1 M HCl) to precipitate proteins and stabilize pterins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant. Split the supernatant into two aliquots for differential analysis.

-

-

Differential Oxidation:

-

Aliquot A (Total Pterins): To measure the sum of oxidized and reduced forms, add acidic iodine solution. Incubate in the dark to oxidize all dihydro- and tetrahydro- forms to their fluorescent counterparts (e.g., BH2 and BH4 are oxidized to biopterin). Quench the reaction with ascorbic acid.

-

Aliquot B (Oxidized Pterins): This aliquot is protected from light and injected directly to measure the baseline levels of already oxidized pterins (e.g., biopterin).

-

-

Chromatographic Separation:

-

Equilibrate a C18 reverse-phase HPLC column with the mobile phase.

-

Inject the prepared sample (Aliquot A or B).

-

Run a suitable gradient or isocratic method to separate the different pterin species.

-

-

Detection and Quantification:

-

Set the fluorescence detector to excitation/emission wavelengths appropriate for pterins (typically ~350 nm excitation and ~450 nm emission).

-

Generate a standard curve using known concentrations of sepiapterin, biopterin, and neopterin standards.

-

Calculate the concentration in the samples by comparing peak areas to the standard curve. The concentration of the reduced forms (e.g., BH2 + BH4) is calculated by subtracting the result of Aliquot B from Aliquot A.

-

Conclusion and Future Directions

Sepiapterin stands as a highly effective pro-drug for augmenting intracellular tetrahydrobiopterin. Its ability to leverage the salvage pathway via Sepiapterin Reductase and Dihydrofolate Reductase offers a significant therapeutic advantage over direct BH4 supplementation, a fact supported by robust pharmacokinetic and clinical data.[3][9] The experimental protocols detailed herein provide a validated framework for researchers to further investigate this pathway. In contrast, this compound remains a compound of primarily chemical interest, with no established biological role as a direct precursor in BH4 metabolism. Future research should focus on elucidating the tissue-specific regulation of SPR and DHFR, which may further refine the therapeutic application of sepiapterin and unlock its full potential in treating the diverse array of disorders linked to BH4 deficiency.

References

-

Title: Sepiapterin reductase - Wikipedia Source: Wikipedia URL: [Link]

-

Title: The 1.25 A crystal structure of sepiapterin reductase reveals its binding mode to pterins and brain neurotransmitters Source: PubMed Central URL: [Link]

-

Title: this compound Source: Schircks Laboratories URL: [Link]

-

Title: Native metabolomics identifies pteridines as CutA ligands and modulators of copper binding Source: PNAS URL: [Link]

-

Title: Sepiapterin reductase: Characteristics and role in diseases - PMC Source: PubMed Central URL: [Link]

-

Title: A Phase 1 Study to Assess the Pharmacokinetics, Food Effect, Safety, and Tolerability of Sepiapterin in Healthy Japanese and Non-Japanese Participants Source: MDPI URL: [Link]

-

Title: PTC Therapeutics Presents New Sepiapterin Data from Ongoing Studies Source: PTC Therapeutics URL: [Link]

-

Title: A Phase 1 Study to Assess the Pharmacokinetics, Food Effect, Safety, and Tolerability of Sepiapterin in Healthy Japanese and Non-Japanese Participants Source: PubMed URL: [Link]

-

Title: Enzymatic and Mutational Analysis of the PruA Pteridine Reductase Required for Pterin-Dependent Control of Biofilm Formation in Agrobacterium tumefaciens Source: PubMed Central URL: [Link]

-

Title: PTC Therapeutics Presents New Sepiapterin Data from Ongoing Studies (2025) Source: Cision PR Newswire URL: [Link]

-

Title: PTC Therapeutics Announces FDA Acceptance for Filing of NDA for Sepiapterin for the Treatment of Pediatric and Adult Phenylketonuria Patients Source: PTC Therapeutics URL: [Link]

-

Title: In vitro conversion of sepiapterin to isosepiapterin via dihydrobiopterin Source: PubMed URL: [Link]

-

Title: SepiapterinReductase Source: Harvey Lodish URL: [Link]

-

Title: Regulation of pteridine-requiring enzymes by the cofactor tetrahydrobiopterin Source: PubMed URL: [Link]

-

Title: Novel interaction of ornithine decarboxylase with sepiapterin reductase regulates neuroblastoma cell proliferation Source: PubMed URL: [Link]

-

Title: The role of carbonyl reductase 1 in drug discovery and development Source: PubMed URL: [Link]

-

Title: Critical Role for Tetrahydrobiopterin Recycling by Dihydrofolate Reductase in Regulation of Endothelial Nitric-oxide Synthase Coupling Source: Journal of Biological Chemistry URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Biochemistry and function of pteridine synthesis in human and murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sepiapterin reductase: Characteristics and role in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Interaction of Ornithine Decarboxylase with Sepiapterin Reductase Regulates Neuroblastoma Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Critical Role for Tetrahydrobiopterin Recycling by Dihydrofolate Reductase in Regulation of Endothelial Nitric-oxide Synthase Coupling: RELATIVE IMPORTANCE OF THE DE NOVO BIOPTERIN SYNTHESIS VERSUS SALVAGE PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. schircks.ch [schircks.ch]

- 7. Sepiapterin reductase: Characteristics and role in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biosynthesis, nonenzymatic synthesis, and purification of the intermediate in synthesis of sepiapterin in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The 1.25 A crystal structure of sepiapterin reductase reveals its binding mode to pterins and brain neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro conversion of sepiapterin to isosepiapterin via dihydrobiopterin - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Enzymatic Conversion of Deoxysepiapterin in Neurotransmitter Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrobiopterin (BH4) is an indispensable cofactor for several enzymatic reactions critical to human physiology, most notably the synthesis of monoamine neurotransmitters such as dopamine and serotonin.[1][2][3] The cellular pool of BH4 is maintained through a combination of de novo synthesis, recycling, and salvage pathways. This guide focuses on a crucial segment of this metabolic network: the enzymatic conversion of deoxysepiapterin and related pteridines within the BH4 salvage pathway. We provide an in-depth examination of the key enzymes, Sepiapterin Reductase (SPR) and Dihydrofolate Reductase (DHFR), detailing their mechanisms, kinetics, and physiological significance. Furthermore, we present validated experimental workflows, including detailed protocols for enzyme activity assays and the analytical quantification of pteridines by HPLC, to empower researchers in this field. The guide culminates in a discussion of the pathway's pharmacological relevance, highlighting the potential of SPR as a therapeutic target for a range of pathologies, including chronic pain.[4][5]

Introduction: The Centrality of Tetrahydrobiopterin (BH4) Homeostasis

Tetrahydrobiopterin (BH4) is a critical enzymatic cofactor for the aromatic amino acid hydroxylases—phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH).[1][6] These enzymes catalyze the rate-limiting steps in the synthesis of tyrosine (from phenylalanine) and the monoamine neurotransmitters dopamine, norepinephrine, epinephrine, and serotonin.[3] Consequently, disruptions in BH4 metabolism can lead to severe neurological and systemic disorders.[1][7][8]

The body maintains BH4 levels through three interconnected routes:

-

The De Novo Pathway: Synthesizes BH4 from guanosine triphosphate (GTP) through the sequential action of GTP cyclohydrolase I (GCH1), 6-pyruvoyltetrahydropterin synthase (PTPS), and sepiapterin reductase (SPR).[9][10][11]

-

The Recycling Pathway: Regenerates BH4 from quinonoid dihydrobiopterin (qBH2), an oxidized form produced during amino acid hydroxylation, via the enzyme dihydropteridine reductase (DHPR).[10][12][13]

-

The Salvage Pathway: Provides an alternative route to BH4 synthesis, capable of converting intermediates like sepiapterin and 7,8-dihydrobiopterin (BH2) into the active cofactor.[10][12] This pathway is particularly crucial in tissues where de novo synthesis may be limited or in disease states.

This guide specifically dissects the salvage pathway, focusing on the conversion of pteridine precursors, with this compound (a structural analog of sepiapterin) serving as a key substrate for understanding the enzymatic players involved.

Core Enzymology of the Pteridine Salvage Pathway

The salvage pathway relies on the catalytic activities of two primary enzymes: Sepiapterin Reductase (SPR) and Dihydrofolate Reductase (DHFR).

Sepiapterin Reductase (SPR)

Sepiapterin Reductase (EC 1.1.1.153) is an NADPH-dependent oxidoreductase belonging to the aldo-keto reductase family.[14] It plays a dual role, participating in the final step of the de novo pathway and also catalyzing a key reduction in the salvage pathway.[5][10]

-

Mechanism of Action: SPR catalyzes the reduction of the carbonyl group on the side chain of pteridine substrates. In the context of the salvage pathway, it primarily reduces sepiapterin to 7,8-dihydrobiopterin (BH2).[5][15] The reaction is NADPH-dependent, with the enzyme facilitating the transfer of a hydride ion from NADPH to the substrate.[14]

-

Kinetics and Substrate Specificity: SPR exhibits a high affinity for sepiapterin.[16] Kinetic values for human recombinant SPR with sepiapterin as a substrate have been reported, with a Kₘ of approximately 25.4 µM and a kcat of 97.0 min⁻¹.[17] The enzyme can also act on a variety of other carbonyl-containing compounds, although its physiological role is primarily linked to pteridine metabolism.[5]

Dihydrofolate Reductase (DHFR)

Dihydrofolate Reductase (EC 1.5.1.3) is a ubiquitous enzyme best known for its role in folate metabolism. However, it is also a critical component of the BH4 salvage pathway, where it catalyzes the final, essential reduction step.[18][19]

-

Mechanism of Action: DHFR reduces the 7,8-dihydrobiopterin (BH2) produced by SPR to the fully reduced and active cofactor, 5,6,7,8-tetrahydrobiopterin (BH4).[10][12] This reaction is also NADPH-dependent. The ability of DHFR to perform this reduction is vital for maintaining the cellular BH4/BH2 ratio, which is crucial for preventing the "uncoupling" of nitric oxide synthases (NOS) and subsequent oxidative stress.[18]

-

Physiological Interplay: The salvage pathway underscores the metabolic link between folate and pteridine metabolism. The activity of DHFR ensures that BH2, whether formed from SPR activity or from the oxidation of BH4, can be efficiently recycled back into the active cofactor pool.[18][20] Inhibition of DHFR, for example by the drug methotrexate, can significantly impair this salvage capability, leading to a depletion of cellular BH4.[19]

Pathway Visualization

The following diagram illustrates the interplay between the de novo and salvage pathways for BH4 synthesis, highlighting the critical roles of SPR and DHFR.

Sources

- 1. Disorders of biopterin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medlink.com [medlink.com]

- 3. BH4: Tetrahydrobiopterin Synthesis, Recycling, and Genetic SNPs [geneticlifehacks.com]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. Sepiapterin reductase: Characteristics and role in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tetrahydrobiopterin in Cell Function and Death Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular and metabolic bases of tetrahydrobiopterin (BH4) deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tetrahydrobiopterin deficiency - Wikipedia [en.wikipedia.org]

- 9. emedicine.medscape.com [emedicine.medscape.com]

- 10. Tetrahydrobioterin (BH4) Pathway: From Metabolism to Neuropsychiatry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tetrahydrobiopterin: Beyond Its Traditional Role as a Cofactor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and recycling of tetrahydrobiopterin in endothelial function and vascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sepiapterin reductase - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Peripheralized sepiapterin reductase inhibition as a safe analgesic therapy [frontiersin.org]

- 17. Sepiapterin Reductase Mediates Chemical Redox Cycling in Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Critical Role for Tetrahydrobiopterin Recycling by Dihydrofolate Reductase in Regulation of Endothelial Nitric-oxide Synthase Coupling: RELATIVE IMPORTANCE OF THE DE NOVO BIOPTERIN SYNTHESIS VERSUS SALVAGE PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Delivery of exogenous tetrahydrobiopterin (BH4) to cells of target organs: role of salvage pathway and uptake of its precursor in effective elevation of tissue BH4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Tetrahydrobiopterin Recycling, a Key Determinant of Endothelial Nitric-oxide Synthase-dependent Signaling Pathways in Cultured Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide: Deoxysepiapterin as a Potential Biomarker for Neurological Disorders

Introduction: The Tetrahydrobiopterin Pathway and Its Relevance to Neurological Health

Tetrahydrobiopterin (BH4) is an essential cofactor for several key enzymatic reactions crucial for neurological function.[1][2] Its biosynthesis de novo from guanosine triphosphate (GTP) involves a series of enzymatic steps catalyzed by GTP cyclohydrolase I (GCH1), 6-pyruvoyl-tetrahydropterin synthase (PTPS), and sepiapterin reductase (SR).[1][2][3][4] BH4 is indispensable for the activity of aromatic amino acid hydroxylases, which are the rate-limiting enzymes in the synthesis of neurotransmitters such as dopamine and serotonin.[1][4] Furthermore, BH4 is a critical cofactor for all isoforms of nitric oxide synthase (NOS), playing a vital role in neuronal signaling and protection.[1][4]

Disruptions in the BH4 synthesis or recycling pathways can lead to a deficiency of this vital cofactor, resulting in a range of neurological disorders.[1] These conditions, often referred to as BH4 deficiencies, can manifest with severe symptoms including developmental delay, movement disorders like dystonia and parkinsonism, and cognitive impairments.[5][6][7][8]

Deoxysepiapterin: An Overlooked Intermediate with Biomarker Potential

Within the complex network of pterin metabolism, this compound emerges as a key intermediate. While not a direct component of the primary de novo BH4 synthesis pathway, it is closely related to sepiapterin, the immediate precursor to BH4 in the salvage pathway.[3][4] The salvage pathway allows for the conversion of sepiapterin to dihydrobiopterin (BH2) and subsequently to BH4, providing an alternative route for BH4 production.[3][4] The accumulation of pterin intermediates, including sepiapterin and by extension, this compound, can be indicative of specific enzymatic defects within the BH4 metabolic network.[9]

The Pathophysiological Link: this compound in Neurological Disorders

The clinical significance of intermediates in the BH4 pathway is most evident in inherited metabolic disorders. Specifically, deficiencies in the enzymes responsible for BH4 synthesis lead to the accumulation of upstream metabolites.

Sepiapterin Reductase Deficiency (SRD)

Sepiapterin reductase deficiency (SRD) is an autosomal recessive disorder caused by mutations in the SPR gene, which encodes the sepiapterin reductase enzyme.[7][8] This enzyme catalyzes the final step in the de novo synthesis of BH4.[8] A deficiency in SR leads to a disruption in the production of BH4, resulting in a severe shortage of dopamine and serotonin in the brain.[7] Clinically, SRD presents with a broad spectrum of symptoms, including motor and cognitive deficits, dystonia, and parkinsonian signs.[6][7][10] A key biochemical hallmark of SRD is the accumulation of sepiapterin in the cerebrospinal fluid (CSF).[10][11] Given its close structural relationship, elevated levels of this compound are also anticipated and have been investigated as a potential diagnostic marker.

GTP Cyclohydrolase I (GCH1) Deficiency

GTP cyclohydrolase I deficiency, another inherited disorder of BH4 metabolism, can be either autosomal dominant or autosomal recessive.[5][12] It is caused by mutations in the GCH1 gene and leads to a reduction in the overall production of BH4.[5][13] This results in a range of neurological symptoms, including dopa-responsive dystonia.[5] While the primary biochemical markers are decreased neopterin and biopterin levels, the intricate feedback mechanisms within the pterin pathway could potentially influence the levels of other intermediates like this compound.

This compound as a Biomarker: The Analytical Approach

The utility of any biomarker is contingent on the availability of robust and sensitive analytical methods for its detection and quantification. The analysis of pterins, including this compound, in biological fluids presents analytical challenges due to their low concentrations and susceptibility to oxidation.[14]

Sample Collection and Preparation

Cerebrospinal fluid (CSF) is the preferred biological matrix for the analysis of pterins in the context of neurological disorders, as it provides a more direct reflection of central nervous system biochemistry.[14][15][16] Urine can also be a valuable, non-invasive sample type for screening purposes.[17]

Protocol for CSF Collection:

-

Patient Preparation: Ensure the patient is in a suitable position (lateral decubitus or sitting).

-

Aseptic Technique: Strict aseptic technique is paramount to prevent contamination.

-

Lumbar Puncture: A standard lumbar puncture procedure is performed to collect 1-2 mL of CSF into polypropylene tubes.

-

Immediate Processing: The CSF sample should be immediately placed on ice and protected from light to minimize the degradation of labile pterin compounds.

-

Centrifugation: Centrifuge the sample at low speed to remove any cellular debris.

-

Storage: The supernatant should be stored at -80°C until analysis.

Analytical Methodologies

High-performance liquid chromatography (HPLC) coupled with various detection methods is the cornerstone of pterin analysis.[11] More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific technique.[15][16]

Table 1: Comparison of Analytical Methods for this compound Detection

| Method | Principle | Advantages | Disadvantages |

| HPLC with Fluorescence Detection | Separation by HPLC followed by detection of the native fluorescence of pterins. | Relatively low cost, good sensitivity for some pterins. | May require pre-column or post-column oxidation to convert non-fluorescent reduced pterins to fluorescent oxidized forms.[14] Lower specificity compared to MS/MS. |

| HPLC with Electrochemical Detection | Separation by HPLC followed by detection of the electrochemical properties of pterins. | High sensitivity for reduced pterins. | Susceptible to interference from other electroactive compounds. |

| LC-MS/MS | Separation by HPLC followed by mass spectrometric detection, which provides structural information. | High sensitivity and specificity, allows for the simultaneous analysis of multiple pterins.[15] | Higher instrument cost and complexity. |

Detailed Protocol: LC-MS/MS Analysis of this compound in CSF

-

Sample Thawing: Thaw frozen CSF samples on ice, protected from light.

-

Internal Standard Addition: Add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte) to a known volume of CSF.

-

Protein Precipitation: Precipitate proteins by adding a solvent such as methanol or acetonitrile.

-

Centrifugation: Centrifuge to pellet the precipitated proteins.

-

Supernatant Transfer: Transfer the clear supernatant to an autosampler vial.

-

LC Separation: Inject a specific volume of the extract onto a reverse-phase HPLC column. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent is typically used.

-

MS/MS Detection: The eluent from the HPLC is introduced into the mass spectrometer. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound and other target pterins.

Interpreting the Data: this compound Levels in Neurological Disorders

The interpretation of this compound levels must be done in the context of a comprehensive pterin profile, which includes neopterin, biopterin, and sepiapterin.

Table 2: Expected Pterin Profiles in CSF for Different BH4 Deficiencies

| Disorder | Neopterin | Biopterin | Sepiapterin | This compound (Expected) |

| Healthy Control | Normal | Normal | Undetectable or very low | Undetectable or very low |

| GCH1 Deficiency | Low | Low | Low | Low |

| PTPS Deficiency | High | Low | Low | Low |

| Sepiapterin Reductase Deficiency | Normal or slightly increased | Elevated | Markedly Elevated[10] | Markedly Elevated |

Note: Expected this compound levels are based on its relationship with sepiapterin and require further clinical validation.

Visualizing the Pathway and Workflow

To better understand the biochemical context and the analytical process, the following diagrams are provided.

Caption: The Tetrahydrobiopterin (BH4) metabolic pathways.

Caption: Pathophysiology of Sepiapterin Reductase Deficiency.

Caption: Analytical workflow for this compound measurement.

Conclusion and Future Directions

This compound holds promise as a valuable addition to the panel of biomarkers for the diagnosis and monitoring of certain neurological disorders, particularly Sepiapterin Reductase Deficiency. Its accumulation, in conjunction with elevated sepiapterin levels, can provide a more definitive biochemical signature for this rare but treatable condition. The advancement of sensitive analytical techniques like LC-MS/MS has made the reliable measurement of low-abundance metabolites like this compound in complex biological matrices feasible.

Further research is warranted to:

-

Establish definitive reference ranges for this compound in CSF and urine across different age groups.

-

Conduct large-scale clinical studies to validate the diagnostic accuracy and prognostic value of this compound for SRD and other potential neurological disorders.

-

Investigate the precise biochemical mechanisms leading to the formation of this compound and its relationship with sepiapterin.

By incorporating this compound into the diagnostic workflow, clinicians and researchers can move towards a more precise and comprehensive understanding of BH4 metabolism disorders, ultimately leading to earlier diagnosis and improved patient outcomes.

References

- Thöny, B., Auerbach, G., & Blau, N. (2000). Tetrahydrobiopterin biosynthesis, regeneration and functions. Biochemical Journal, 347(1), 1–16.

- Crabtree, M. J., Tatham, A. L., & Hale, A. B. (2009). Synthesis and recycling of tetrahydrobiopterin in endothelial function and vascular disease. Nitric Oxide, 21(3-4), 131–138.

- Werner, E. R., Blau, N., & Thöny, B. (2011). Tetrahydrobiopterin: biochemistry and pathophysiology. Biochemical Journal, 438(3), 397–414.

- Latini, A., et al. (2016). Tetrahydrobiopterin: Beyond Its Traditional Role as a Cofactor. Reactive Oxygen Species (Apex), 2(6), 468-480.

- Ansel, A., et al. (2020). Tetrahydrobiopterin (BH4) Pathway: From Metabolism to Neuropsychiatry. International Journal of Molecular Sciences, 21(21), 8344.

- Wikipedia contributors. (2023). Autosomal dominant GTP cyclohydrolase I deficiency. Wikipedia.

- Friedman, J., Roze, E., & Abdenur, J. E. (2015). Sepiapterin Reductase Deficiency. GeneReviews®.

- Wikipedia contributors. (2023). Sepiapterin reductase deficiency. Wikipedia.

- MedlinePlus. (2011). Sepiapterin reductase deficiency. MedlinePlus.

- Friedman, J. (2020). Sepiapterin Reductase Deficiency. PubMed.

- Wikipedia contributors. (2023). Autosomal recessive GTP cyclohydrolase I deficiency. Wikipedia.

- DoveMed. (n.d.). GTP Cyclohydrolase I Deficiency Disorder. DoveMed.

- M.C. Pasquali, et al. (2014).

- Pasquali, M., et al. (2014). LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the Pterin Biosynthetic Pathway.

- Zorzi, G., et al. (2002). Detection of sepiapterin in CSF of patients with sepiapterin reductase deficiency. Molecular Genetics and Metabolism, 75(2), 174-177.

- Hyland, K. (2006). Pterin determination in cerebrospinal fluid: State of the art.

- Leuzzi, V., et al. (2015). Urine sepiapterin excretion as a new diagnostic marker for sepiapterin reductase deficiency. Molecular Genetics and Metabolism, 115(4), 157-160.

Sources

- 1. Tetrahydrobiopterin biosynthesis, regeneration and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrahydrobioterin (BH4) Pathway: From Metabolism to Neuropsychiatry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and recycling of tetrahydrobiopterin in endothelial function and vascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Autosomal dominant GTP cyclohydrolase I deficiency - Wikipedia [en.wikipedia.org]

- 6. Sepiapterin Reductase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Sepiapterin reductase deficiency - Wikipedia [en.wikipedia.org]

- 8. medlineplus.gov [medlineplus.gov]

- 9. researchgate.net [researchgate.net]

- 10. Sepiapterin Reductase Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Detection of sepiapterin in CSF of patients with sepiapterin reductase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Autosomal recessive GTP cyclohydrolase I deficiency - Wikipedia [en.wikipedia.org]

- 13. GTP Cyclohydrolase I Deficiency Disorder - DoveMed [dovemed.com]

- 14. researchgate.net [researchgate.net]

- 15. LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the Pterin Biosynthetic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Urine sepiapterin excretion as a new diagnostic marker for sepiapterin reductase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Formation of Deoxysepiapterin as a Byproduct in Chemical Reactions

This guide provides a detailed examination of deoxysepiapterin, a pteridine byproduct that can arise during specific chemical syntheses. Tailored for researchers, scientists, and drug development professionals, this document elucidates the biochemical context, formation mechanisms, analytical detection methods, and mitigation strategies pertinent to this compound. Our focus is to deliver field-proven insights grounded in scientific principles to address the challenges posed by this impurity in pharmaceutical development.

Introduction: The Significance of Pteridine Byproducts

Pteridines are a class of heterocyclic compounds fundamental to numerous biological processes. A key member of this family is Tetrahydrobiopterin (BH4), an essential cofactor for several aromatic amino acid hydroxylase enzymes.[1] BH4 is critical for the biosynthesis of neurotransmitters like dopamine and serotonin and the production of nitric oxide.[1][2]

Given its therapeutic importance, the chemical synthesis of BH4 and its precursors is a significant focus in pharmaceutical manufacturing. However, these complex syntheses can lead to the formation of structurally similar byproducts. One such impurity is this compound. While sepiapterin is a known biological precursor to BH4 via the salvage pathway, this compound represents an impurity that can arise from side reactions during chemical synthesis.[2][3]

The presence of impurities such as this compound in an active pharmaceutical ingredient (API) is a critical concern. Even small quantities can alter the drug's efficacy, affect its safety profile, and reduce shelf-life.[4][5] Therefore, understanding the conditions that lead to the formation of this compound is paramount for developing robust and well-controlled manufacturing processes.

Biochemical Context: The Tetrahydrobiopterin (BH4) Metabolic Pathways

To appreciate the chemical challenges, one must first understand the biological landscape. BH4 is synthesized in the body through two primary routes: the de novo pathway and the salvage pathway.

-

De Novo Pathway: This is the primary synthesis route, starting from guanosine triphosphate (GTP). A series of enzymatic reactions catalyzed by GTP cyclohydrolase I (GTPCH), 6-pyruvoyltetrahydropterin synthase (PTPS), and sepiapterin reductase (SR) convert GTP into BH4.[3][6]

-

Salvage Pathway: This pathway provides an alternative route to generate BH4. It utilizes sepiapterin, which is reduced by sepiapterin reductase (SR) to dihydrobiopterin (BH2) and subsequently by dihydrofolate reductase (DHFR) to form active BH4.[3][6]

Sepiapterin's central role in the salvage pathway makes it a key molecule of interest. This compound, lacking a hydroxyl group present in sepiapterin, is a closely related structure whose formation during chemical synthesis can complicate purification and compromise the final product's quality.

Caption: Figure 1: Simplified diagram of the de novo and salvage pathways for BH4 biosynthesis.

Mechanisms of this compound Formation in Chemical Reactions

The formation of this compound as a byproduct is not a feature of biological pathways but rather a consequence of specific chemical reaction conditions, often during the synthesis of pteridines like biopterin or sepiapterin themselves.

One documented route involves the treatment of dihydrobiopterin under heat and acidic conditions. When dihydrobiopterin is heated in diluted acetic acid, a mixture of several pteridines is formed, including biopterin, deoxybiopterin, and crucially, dihydrothis compound.[7] This dihydrothis compound intermediate is susceptible to air oxidation, which subsequently yields this compound.[7]

Key Reaction Conditions Leading to Byproduct Formation:

-

Acidic Hydrolysis and Heat: Heating pteridine intermediates in an acidic medium can promote elimination reactions, particularly of hydroxyl groups in the side chain.

-

Oxidation: The presence of air (oxygen) can oxidize reduced pteridine intermediates, leading to the formation of more stable, but unintended, aromatic or semi-aromatic byproducts.[8]

-

Reducing Agents: The choice and control of reducing agents are critical. For instance, the reduction of biopterin with sodium dithionite produces dihydrobiopterin, which is a starting material for the side reaction described above.[7] Incomplete or non-selective reduction can lead to a complex mixture of products.

A patent describing the synthesis of sepiapterin also notes that certain methods can generate byproducts like this compound, where the β-position hydroxyl group of the side chain is eliminated.[9] This highlights that byproduct formation is a known challenge in the industrial synthesis of these compounds.

Caption: Figure 2: Logical workflow of byproduct formation during synthesis and subsequent control steps.

Impact on Pharmaceutical Development

The presence of chemical byproducts like this compound poses significant risks in pharmaceutical manufacturing. These risks can be categorized into three main areas: patient safety, product efficacy, and regulatory compliance.

-

Patient Safety: Uncharacterized impurities can have unknown toxicological profiles. They may be genotoxic, cause adverse reactions, or lead to other health risks for the patient.[4][10]

-

Product Efficacy: Impurities dilute the API, potentially reducing the drug's potency and leading to therapeutic failure.[5][11] They can also catalyze the degradation of the active ingredient, thereby shortening the product's shelf life.[11]

-

Regulatory & Financial Impact: Regulatory bodies like the FDA and ICH have stringent guidelines on the identification, qualification, and control of impurities in drug substances. The presence of unexpected byproducts can lead to costly delays in drug approval, product recalls, and significant financial and reputational damage to the manufacturer.

Analytical Methodologies for Detection and Quantification

Robust analytical methods are essential for identifying and quantifying this compound and other pteridine-related impurities. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose due to its high resolving power.

Key Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase (RP-HPLC) using a C18 column is a common method for separating pteridines.[12] Given the polar nature of pteridines, other column chemistries like Hydrophilic Interaction Chromatography (HILIC) can also be effective.[13]

-

Detection Methods:

-

Fluorescence Detection (FD): Many pteridines are naturally fluorescent, allowing for highly sensitive and selective detection.[14]

-

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides definitive identification based on mass-to-charge ratio and fragmentation patterns, offering the highest level of selectivity.[13][15]

-

UV Detection: UV detectors can also be used, though they may offer less selectivity compared to fluorescence or MS.[12]

-

Sample Protocol: HPLC Method for Pteridine Separation

This protocol is a representative example for the analysis of pteridines, including this compound. Optimization is required for specific applications.

-

Sample Preparation:

-

Dissolve the test sample (API or reaction mixture) in a suitable solvent (e.g., initial mobile phase).

-

Vortex the sample and centrifuge to pellet any insoluble material.

-

Filter the supernatant through a 0.22 µm syringe filter before injection.

-

-

Mobile Phase Preparation:

-

Mobile Phase A: 50 mM Potassium Phosphate buffer, pH 7.0.

-

Mobile Phase B: Methanol.

-

Filter all mobile phase components through a 0.22 µm filter and degas thoroughly.

-

-

Chromatographic Conditions:

-

Column: C18 Reversed-Phase Column (e.g., 5 µm particle size, 4.6 x 250 mm).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Gradient Program:

-

0-15 min: Linear gradient from 5% B to 40% B.

-

15-20 min: Hold at 40% B.

-

20-22 min: Return to 5% B.

-

22-30 min: Equilibrate at 5% B.

-

-

Detection: Fluorescence (Excitation: ~350 nm, Emission: ~450 nm) or UV (~280 nm). For definitive identification, use LC-MS.

-

Data Summary: Comparison of Detection Methods

| Detector Type | Sensitivity | Selectivity | Notes |

| UV-Vis | Moderate | Low to Moderate | Susceptible to interference from other UV-absorbing compounds.[12] |

| Fluorescence (FD) | High | High | Excellent for naturally fluorescent pteridines; requires oxidation for reduced forms.[14] |

| Mass Spectrometry (MS) | Very High | Very High | Provides structural information and direct measurement of redox states.[13][15] |

Mitigation and Control Strategies

Preventing the formation of this compound and other byproducts requires a multi-faceted approach focused on process optimization and rigorous control.

-

Reaction Condition Optimization:

-

Temperature Control: Perform reactions at the lowest effective temperature to minimize side reactions like elimination. A patent for BH4 synthesis notes that keeping hydrolysis temperatures below 40-50°C can minimize elimination byproducts.[16]

-

pH Control: Maintain strict pH control to avoid acidic or basic conditions that might promote byproduct formation.

-

Inert Atmosphere: For reactions involving oxygen-sensitive intermediates, such as the synthesis of reduced pterins, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent unwanted oxidation.[7]

-

-

Purification Strategies:

-

Crystallization: If the desired product has suitable solubility properties, crystallization can be a highly effective method for removing impurities.

-

Column Chromatography: For complex mixtures, preparative column chromatography is the method of choice. For this compound, chromatography using a cellulose stationary phase has been described as an effective purification method.[7]

-

-

Process Analytical Technology (PAT):

-

Implement in-process monitoring (e.g., using real-time HPLC) to track the formation of the desired product and any byproducts. This allows for immediate adjustments to reaction parameters if impurity levels exceed a set threshold.

-

Conclusion

The formation of this compound as a byproduct in chemical reactions, particularly those aimed at synthesizing pharmaceutically important pteridines like BH4, presents a significant challenge. Its structural similarity to key intermediates and the main product complicates detection and removal. A thorough understanding of the reaction mechanisms that lead to its formation—primarily acid-catalyzed elimination and subsequent oxidation—is the foundation for effective control.

For drug development professionals, managing such impurities is not merely a matter of chemical purity but a cornerstone of ensuring product safety, efficacy, and regulatory approval. By implementing rigorous process controls, optimizing reaction conditions, and employing advanced analytical techniques like HPLC with fluorescence or mass spectrometry detection, the formation of this compound can be effectively monitored and mitigated. This proactive approach to byproduct management is indispensable for the successful development of high-quality, safe, and effective pharmaceutical products.

References

- This compound. (n.d.). In [Source name not available]. Retrieved from a Google search result providing a synthesis protocol.

-

Tetrahydrobiopterin. (n.d.). In Wikipedia. Retrieved from [Link]

- Technical Support Center: HPLC Separation of Pteridine Isomers. (n.d.). Benchchem.

- Andondonskaja-Renz, B., & Zeitler, H. J. (1983). Separation of pteridines from blood cells and plasma by reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 133(1), 68-78. doi:10.1016/0003-2697(83)90223-3

- Crabtree, M. J., Tatham, A. L., & Hale, A. B. (2009). Synthesis and recycling of tetrahydrobiopterin in endothelial function and vascular disease. Nitric Oxide, 21(3-4), 130-138.

- Werner, E. R., Blau, N., & Thöny, B. (2011). Tetrahydrobiopterin: Beyond Its Traditional Role as a Cofactor. Journal of Clinical Medicine, 9(10), 3161.

- Sample preparation and UHPLC-FD analysis of pteridines in human urine. (n.d.). In Semantic Scholar. Retrieved from a search result on pteridine analysis.

- A Comparative Guide to the Cross-Validation of Analytical Methods for Pteridine Quantification. (n.d.). Benchchem.

- Method of synthesizing tetrahydrobiopterin. (n.d.). Google Patents.

- Synthesis of pteridines derivatives from different heterocyclic compounds. (n.d.). Der Pharma Chemica. Retrieved from a search result on pteridine synthesis.

- Pfleiderer, W., & Sugimoto, T. (2013). Pteridines, XCVI. Synthesis and Reactions of 6-(1,2,3-Trihydroxypropyl)pteridines. PTERIDINES, 2(2).

- González-Fuentes, J., et al. (2023).

- A concise treatment of pterins: some recent synthetic and methodology aspects and their applications in molecular sensors. (n.d.). ResearchGate.

- González-López, V., et al. (2023). Tetrahydrobiopterin: Beyond Its Traditional Role as a Cofactor. International Journal of Molecular Sciences, 24(9), 8051.

- Sepiapterin. (n.d.). In New Drug Approvals.

- Silva, F. J., & Ubeira, F. M. (2024). Biosynthesis of Pteridines in Insects: A Review. Insects, 15(5), 334.

- Pterin chemistry and its relationship to the molybdenum cofactor. (n.d.). In PubMed Central. Retrieved from a search result on pterin chemistry.

-

Sepiapterin. (n.d.). In Wikipedia. Retrieved from [Link]

- Shinde, V. (2020, January 20). Effects of Impurities in Pharmaceuticals. Veeprho. Retrieved from a search result on pharmaceutical impurities.

- Effects of Impurities in Pharmaceuticals. (n.d.). [Source name not available]. Retrieved from a search result on pharmaceutical impurities.

- Impurities in Pharmaceutical Substances. (2025, January 3). PharmaGuideHub. Retrieved from a search result on pharmaceutical impurities.

- Auerbach, G., et al. (1997). The 1.25 A crystal structure of sepiapterin reductase reveals its binding mode to pterins and brain neurotransmitters. The EMBO Journal, 16(24), 7219–7230.

- Effects of Impurities in Pharmaceuticals. (2019, September 9). Oceanic Pharmachem. Retrieved from a search result on pharmaceutical impurities.

- Dongare, S., et al. (2024). A Review on Effect of Impurities in Pharmaceutical Substances. American Journal of PharmTech Research, 14(01).

- A Phase 1 Study to Assess the Pharmacokinetics, Food Effect, Safety, and Tolerability of Sepiapterin in Healthy Japanese and Non-Japanese Participants. (2024, October 22). Pharmaceuticals (Basel), 17(11), 1411.

Sources

- 1. Tetrahydrobiopterin - Wikipedia [en.wikipedia.org]

- 2. Sepiapterin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. veeprho.com [veeprho.com]

- 5. Effects of Impurities in Pharmaceuticals [ganeshremedies.com]

- 6. Synthesis and recycling of tetrahydrobiopterin in endothelial function and vascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. schircks.ch [schircks.ch]

- 8. Pterin chemistry and its relationship to the molybdenum cofactor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. oceanicpharmachem.com [oceanicpharmachem.com]

- 11. Impurities in Pharmaceutical Substances – PharmaGuideHub [pharmaguidehub.com]

- 12. Separation of pteridines from blood cells and plasma by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. US8178670B2 - Method of synthesizing tetrahydrobiopterin - Google Patents [patents.google.com]

The Metabolic Fate of Deoxysepiapterin in Mammalian Cells: A Technical Guide to the Salvage Pathway of Tetrahydrobiopterin Synthesis

Introduction: The Quest for Bioavailable Tetrahydrobiopterin

Tetrahydrobiopterin (BH4) is a vital enzymatic cofactor essential for a multitude of physiological processes.[1][2] It is indispensable for the function of aromatic amino acid hydroxylases, which are the rate-limiting enzymes in the biosynthesis of monoamine neurotransmitters like dopamine and serotonin.[3][4][5] Furthermore, BH4 is critical for all isoforms of nitric oxide synthase (NOS) and for glyceryl-ether monooxygenase.[2][6] Deficiencies in BH4, whether from genetic mutations in its synthesis or recycling pathways or from oxidative stress, are implicated in a range of pathologies, including phenylketonuria (PKU), cardiovascular diseases, and severe neurological disorders.[2][4][6]

While the importance of BH4 is undisputed, its direct therapeutic use is hampered by poor stability and bioavailability. This has driven research toward more stable precursors that can effectively leverage the cell's endogenous machinery to generate BH4. Deoxysepiapterin, a synthetic pteridine precursor, represents a promising strategy to augment intracellular BH4 levels. This guide provides an in-depth examination of the metabolic journey of this compound within mammalian cells, focusing on the enzymatic cascade known as the pterin salvage pathway. We will dissect the key enzymatic players, provide field-proven experimental protocols to interrogate this pathway, and offer insights into data interpretation for researchers, scientists, and drug development professionals.

Section 1: The Landscape of Tetrahydrobiopterin Synthesis

To understand the fate of this compound, one must first appreciate the three interconnected pathways that govern intracellular BH4 homeostasis: the de novo pathway, the recycling pathway, and the salvage pathway.[6][7][8]

-

De Novo Pathway: This is the primary synthesis route, starting from guanosine triphosphate (GTP). Through the sequential action of GTP cyclohydrolase I (GTPCH), 6-pyruvoyltetrahydropterin synthase (PTPS), and sepiapterin reductase (SPR), GTP is converted into BH4.[1][4][6] GTPCH is typically the rate-limiting enzyme in this cascade.[4][6]

-

Recycling Pathway: During the hydroxylation of aromatic amino acids, BH4 is oxidized to an unstable intermediate, pterin-4α-carbinolamine. This is rapidly converted to quinonoid dihydrobiopterin (qBH2), which is then reduced back to BH4 by dihydropteridine reductase (DHPR), thus completing the cycle.[3][6]

-

Salvage Pathway: This pathway provides a crucial mechanism for utilizing pterin intermediates to generate BH4, bypassing the initial steps of the de novo pathway. It is this pathway that is primarily responsible for the conversion of exogenous precursors like this compound and sepiapterin.[3][6][9] The key players are Sepiapterin Reductase (SPR) and Dihydrofolate Reductase (DHFR).[10][11]

Figure 2: The this compound to BH4 Metabolic Cascade.

Section 3: Experimental Framework for Studying this compound Metabolism

A robust investigation into this compound's metabolic fate requires a multi-stage experimental approach, from cell model selection to precise analytical quantification.

3.1: Cell Culture Models

The choice of cell line is paramount and should be dictated by the research question. Different cell types have varying expression levels of SPR and DHFR and utilize BH4 for distinct downstream functions.

Table 1: Common Cell Culture Models for Biopterin Metabolism Studies

| Cell Type | Common Cell Lines | Primary Culture Source | Key Applications in Biopterin Research |

|---|---|---|---|

| Endothelial Cells | HUVECs, BAECs | Umbilical Vein, Aorta | Studying the role of BH4 in eNOS coupling, nitric oxide production, and vascular oxidative stress. [7][12] |

| Neuronal Cells | SH-SY5Y, PC12 | - | Investigating BH4's role as a cofactor for tyrosine hydroxylase and tryptophan hydroxylase in neurotransmitter synthesis. [7] |

| Macrophages | RAW 264.7, THP-1 | Bone Marrow, Blood Monocytes | Examining the induction of BH4 synthesis by cytokines and its function in inducible NOS (iNOS) activity during inflammatory responses. [7]|

-

Cell Seeding: Plate cells (e.g., HUVECs) in appropriate growth medium (e.g., EGM-2) in 6-well plates at a density that will achieve ~80-90% confluency on the day of the experiment.

-

Incubation: Culture cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Experimental Treatment: On the day of the experiment, aspirate the growth medium and replace it with fresh, serum-free medium containing the desired concentration of this compound (e.g., 1-10 µM).

-

Causality Insight: Using serum-free medium is critical to avoid confounding variables from biopterins or interacting factors present in fetal bovine serum.

-

-

Controls:

-

Vehicle Control: Treat cells with the same medium lacking this compound.

-

DHFR Inhibition Control: Pre-incubate a set of wells with methotrexate (MTX, e.g., 1-5 µM) for 1-2 hours before adding this compound. This will block the conversion of BH2 to BH4, validating the role of DHFR. [13][14]5. Incubation Time: Incubate cells for a predetermined time course (e.g., 4, 8, 24 hours) to assess the kinetics of pterin conversion.

-

-

Harvesting: Following incubation, immediately place plates on ice, aspirate the medium, and wash cells twice with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity. Proceed immediately to pterin extraction.

3.2: Pterin Analysis by High-Performance Liquid Chromatography (HPLC)

The gold standard for quantifying the unstable, redox-active pterins is HPLC coupled with sequential electrochemical and fluorescence detection. [15][16][17]This method allows for the simultaneous measurement of BH4, BH2, and the fully oxidized biopterin.

-

Cell Lysis & Pterin Stabilization:

-

To each well of washed cells, add 250 µL of ice-cold extraction buffer (e.g., 0.1 M Phosphoric Acid containing 1 mM Dithiothreitol (DTT) and 1 mM Diethylenetriaminepentaacetic acid (DTPA)).

-

Trustworthiness Insight: The acidic environment immediately protonates and stabilizes the reduced pterins (BH4 and BH2), preventing auto-oxidation. [15]DTT and DTPA act as a reductant and a metal chelator, respectively, to further protect against oxidative degradation. [15] * Scrape the cells into the buffer and transfer the lysate to a microcentrifuge tube.

-

-

Protein Precipitation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

-

Sample Injection: Carefully transfer the supernatant to an HPLC vial. Inject a defined volume (e.g., 50 µL) onto the HPLC system.

-

Chromatographic Separation:

-

Column: C18 reverse-phase column (e.g., Waters Atlantis dC18, 4.6 x 100 mm, 5 µm). [15] * Mobile Phase: Isocratic elution with a buffer such as 6.5 mM NaH₂PO₄, 6 mM citric acid, 1 mM octanesulfonic acid (OSA), 2.5 mM DTPA, 1 mM DTT, and 2% acetonitrile, pH adjusted to 3.0. [15] * Flow Rate: 1.3 mL/min. [15] * Causality Insight: OSA acts as an ion-pairing reagent, improving the retention and resolution of the positively charged pterin analytes on the reverse-phase column. [15]5. Detection and Quantification:

-

Electrochemical Detector (ECD): Placed first in series. Set the analytical electrode to a potential that selectively oxidizes BH4 (e.g., +450 mV) for direct detection. [15] * Fluorescence Detector (FLD): Placed after the ECD. Set excitation at ~350 nm and emission at ~450 nm. This will detect the naturally fluorescent oxidized pterins (biopterin, neopterin).

-

Quantification: Calculate concentrations by comparing the peak areas of the analytes to those of a standard curve generated with authentic BH4, BH2, and biopterin standards. Normalize data to the protein concentration of the original cell lysate (measured via BCA or Bradford assay).

-

Figure 3: Experimental Workflow for Pterin Analysis in Cultured Cells.

Section 4: Quantitative Analysis and Data Interpretation

Accurate quantification and logical interpretation of the results are essential to understanding the metabolic effects of this compound.

4.1: Enzyme Kinetic Parameters

The following table summarizes representative kinetic parameters for the key enzymes in the salvage pathway. These values are crucial for building metabolic models and understanding substrate flux.